molecular formula C20H22N4O4S2 B2961715 N,N-dimethyl-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1448053-20-0

N,N-dimethyl-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No. B2961715
CAS RN: 1448053-20-0
M. Wt: 446.54
InChI Key: CHOSXXMXUKEBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Enzyme Inhibition

  • Enzyme Inhibition : Compounds similar to N,N-dimethyl-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide have been synthesized and evaluated for their inhibition activity against butyrylcholinesterase (BChE), a key enzyme. The synthesized compounds exhibited promising BChE inhibition, suggesting potential applications in treating diseases associated with enzyme dysregulation, such as Alzheimer's disease (Khalid et al., 2016).

Antimicrobial Activity

  • Antibacterial Study : N-substituted derivatives of similar compounds have demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This indicates their potential as lead compounds for developing new antibacterial agents (Khalid et al., 2016).

Photodynamic Therapy

  • Photodynamic Therapy (PDT) : Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown high singlet oxygen quantum yield, which is crucial for effective PDT in cancer treatment. Such compounds are notable for their excellent fluorescence properties and potential as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Cancer Therapy

  • Antiproliferative Agents : Novel compounds bearing the N,N-dimethylbenzenesulfonamide moiety have been synthesized and evaluated for their antiproliferative activity against human breast cancer cell lines. Certain derivatives exhibited higher activity compared to standard drugs, indicating their potential as cancer therapeutic agents (Bashandy et al., 2014).

properties

IUPAC Name

N,N-dimethyl-4-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-23(2)30(26,27)17-5-3-15(4-6-17)20(25)24-10-7-14(8-11-24)18-21-22-19(28-18)16-9-12-29-13-16/h3-6,9,12-14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOSXXMXUKEBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.